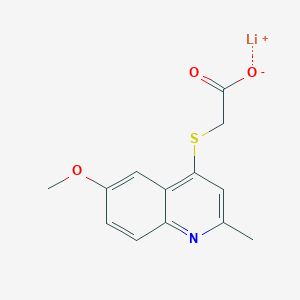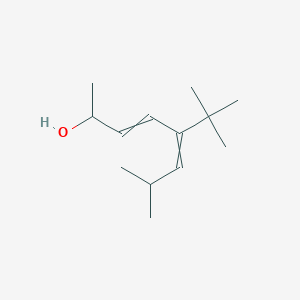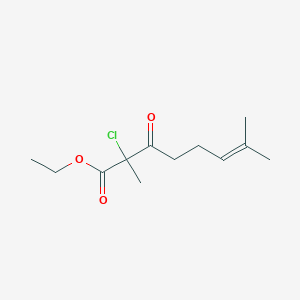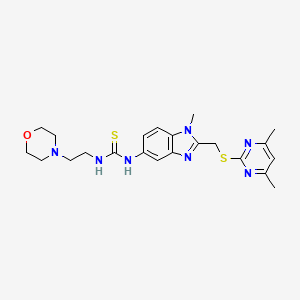
C13H12LiNO3S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes a lithium ion, a benzyl group, and a sulfanilic acid moiety. It is a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylsulfanilic acid lithium salt typically involves the reaction of benzylamine with sulfanilic acid in the presence of lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H5CH2NH2+H2NC6H4SO3H+LiOH→this compound+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzylsulfanilic acid lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfanilic acid moiety to amine derivatives.
Substitution: The benzyl group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various benzyl derivatives depending on the substituent used.
Applications De Recherche Scientifique
N-Benzylsulfanilic acid lithium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a labeling agent for proteins and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-Benzylsulfanilic acid lithium salt involves its interaction with specific molecular targets. The sulfanilic acid moiety can interact with enzymes and proteins, altering their activity. The lithium ion can modulate neurotransmitter release and signal transduction pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylsulfanilic acid sodium salt: Similar structure but with a sodium ion instead of lithium.
N-Benzylsulfanilic acid potassium salt: Similar structure but with a potassium ion.
N-Benzylsulfanilic acid ammonium salt: Similar structure but with an ammonium ion.
Uniqueness
N-Benzylsulfanilic acid lithium salt is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. The lithium ion can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H12LiNO3S |
|---|---|
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C13H13NO3S.Li/c1-8-5-12(18-7-13(15)16)10-6-9(17-2)3-4-11(10)14-8;/h3-6H,7H2,1-2H3,(H,15,16);/q;+1/p-1 |
Clé InChI |
PPQSJXJMBCMUJB-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12627700.png)
![2-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12627707.png)

![N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12627715.png)

![N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide](/img/structure/B12627733.png)
![2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B12627737.png)

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene](/img/structure/B12627741.png)


